

Technical Guide: N-Acetylethylene Urea-d4 in Quantitative Bioanalysis

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Compound of Interest

Compound Name: *N-Acetylethylene Urea-d4*

Cat. No.: *B563356*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Acetylethylene Urea-d4**, a deuterated stable isotope-labeled compound. The focus is on its physicochemical properties, its primary application as an internal standard in quantitative mass spectrometry, and a detailed, representative experimental protocol for its use in a bioanalytical method.

Core Compound Data

N-Acetylethylene Urea-d4 is the deuterated analog of 1-Acetylimidazolidin-2-one. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.^[1] Its properties are summarized below.

Property	Value	Source
Molecular Formula	C ₅ H ₄ D ₄ N ₂ O ₂	Pharmaffiliates
Molecular Weight	132.15 g/mol	Pharmaffiliates
Synonyms	1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one, N-Acetyleneurea-d4	PubChem
Primary Application	Internal Standard for quantitative analysis by NMR, GC-MS, or LC-MS	Medchemexpress.com

Role in Quantitative Analysis

In drug development and clinical research, accurate quantification of analytes in biological matrices is critical. Stable isotope-labeled internal standards (SIL-ISs), such as **N-Acetylene Urea-d4**, are considered the gold standard in quantitative mass spectrometry. [2] Regulatory bodies like the FDA recommend their use whenever possible for bioanalytical method validation. [3][4]

The key advantages of using a deuterated internal standard like **N-Acetylene Urea-d4** include:

- **Correction for Matrix Effects:** It co-elutes with the non-deuterated analyte, experiencing similar ionization suppression or enhancement, thus providing reliable normalization. [1]
- **Improved Accuracy and Precision:** It accounts for variability during sample preparation, extraction, and injection, leading to more reproducible results. [2][4]
- **Enhanced Reliability:** Its behavior closely mimics the analyte of interest throughout the analytical process. [1]

The non-deuterated form, 1-Acetyl-2-imidazolidinone, is utilized as a synthetic intermediate in the manufacturing of pharmaceuticals, such as the antihypertensive agent moxonidine. [5][6] It is also recognized as a known impurity in drugs like Clonidine (Clonidine Impurity A), making its quantification essential for quality control in pharmaceutical production. [5][6]

Experimental Protocol: Quantification of 1-Acetylimidazolidin-2-one in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of 1-Acetylimidazolidin-2-one in human plasma, employing **N-Acetylethylene Urea-d4** as the internal standard. This method is typical for pharmacokinetic studies or impurity analysis.

1. Materials and Reagents

- Reference Standards: 1-Acetylimidazolidin-2-one, **N-Acetylethylene Urea-d4**
- Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade, Formic Acid (FA), Ultrapure water
- Biological Matrix: Blank human plasma (K2-EDTA)

2. Preparation of Solutions

- Stock Solutions (1 mg/mL): Separately weigh and dissolve 1-Acetylimidazolidin-2-one (Analyte) and **N-Acetylethylene Urea-d4** (Internal Standard, IS) in methanol.
- Working Solutions: Prepare serial dilutions of the Analyte stock solution in 50:50 ACN:water to create calibration standards. Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation)

- Aliquot 50 µL of human plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well plate.
- Add 150 µL of the IS working solution in acetonitrile to each well.
- Vortex the plate for 2 minutes to precipitate proteins.
- Centrifuge the plate at 4000 rpm for 10 minutes.

- Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

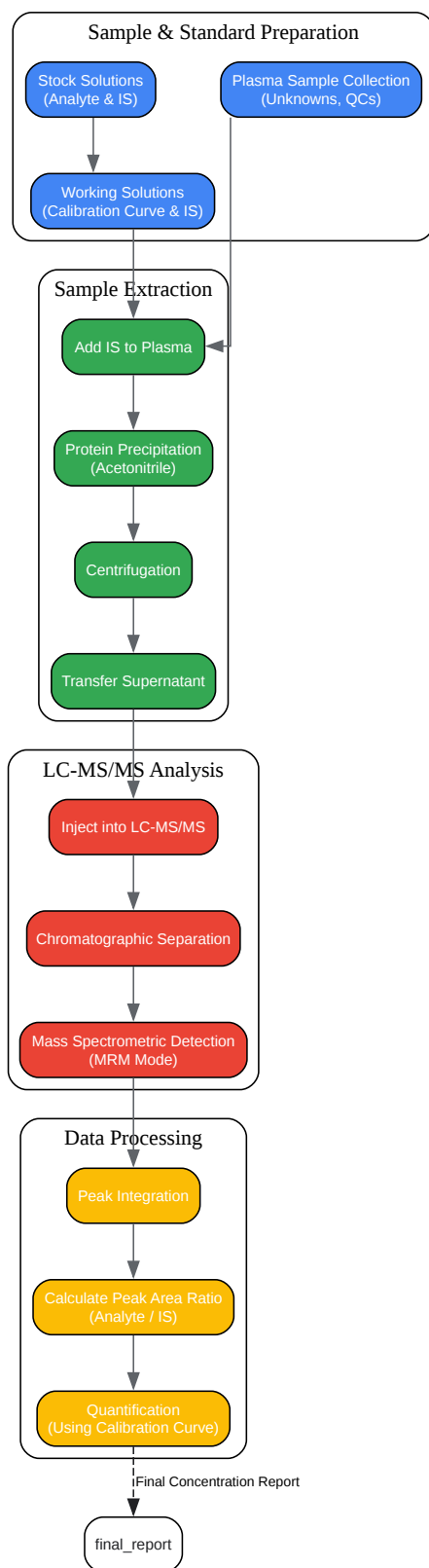
4. LC-MS/MS Instrumentation and Conditions

- LC System: Agilent 1260 HPLC or equivalent
- Mass Spectrometer: Sciex QTrap 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: Agilent Eclipse Plus C18 (100 x 2.1 mm, 3.5 µm) or similar.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
 - 1-Acetylimidazolidin-2-one: To be determined based on parent and product ion masses.
 - **N-Acetylene Urea-d4**: To be determined based on parent and product ion masses (expecting a +4 Da shift from the analyte).

5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA M10) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.^{[2][3]}

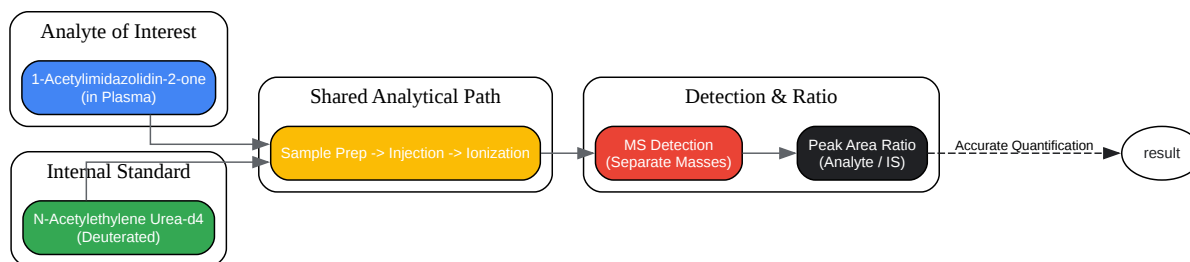
Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental and data analysis processes.



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Caption: Bioanalytical workflow for plasma sample quantification.



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Caption: Role of the internal standard in quantitative analysis.

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